molecular formula C16H21ClN2O3 B3893421 5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide

5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B3893421
M. Wt: 324.80 g/mol
InChI Key: KHPKZOWISLDUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in tumor cells by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide in laboratory experiments is its potential therapeutic applications. However, one of the limitations is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more effective formulations. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in vivo.

Scientific Research Applications

5-(acetylamino)-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

5-acetamido-2-chloro-N-(cyclopropylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-11(20)18-13-5-6-15(17)14(9-13)16(21)19(7-8-22-2)10-12-3-4-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPKZOWISLDUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(CCOC)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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